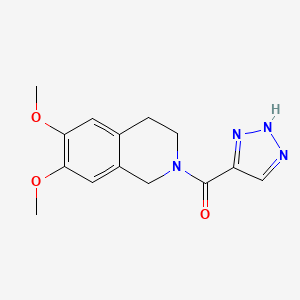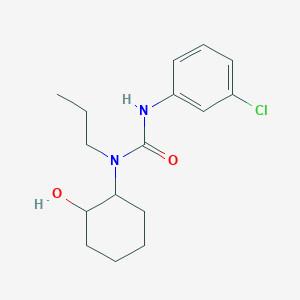
6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THIOP or THIOPyridinol and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol is not fully understood, but it is believed to act through multiple pathways such as the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the regulation of apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol in lab experiments is its low toxicity. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, research could focus on improving the solubility of the compound to make it more suitable for certain experiments.
In conclusion, 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that could lead to the development of new treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of 6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol involves the reaction of 2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
6-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-ol has been studied for its potential therapeutic applications such as its anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-6-2-5-13(16-14)12-4-1-3-10-9-15-8-7-11(10)12/h1-6,15H,7-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDUPPHPAZLTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2,3,4-Tetrahydroisoquinolin-5-YL)pyridin-2-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)


![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)